5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)furan-2-carboxamide
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Overview
Description
5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Nitration: Introduction of a nitro group to a chlorophenyl ring.
Cyanation: Introduction of a cyano group to a phenyl ring.
Furan Ring Formation: Cyclization to form the furan ring.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include furanones or nitroso derivatives.
Reduction: Products may include amines.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biological Probes: Used in the study of biological systems due to its reactive functional groups.
Medicine
Drug Development: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chloro-4-nitrophenyl)-N-phenylfuran-2-carboxamide
- 5-(2-chloro-4-nitrophenyl)-N-(2-methylphenyl)furan-2-carboxamide
Uniqueness
The presence of both a nitro group and a cyano group in 5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)furan-2-carboxamide may confer unique reactivity and binding properties compared to similar compounds.
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O4/c19-14-9-12(22(24)25)5-6-13(14)16-7-8-17(26-16)18(23)21-15-4-2-1-3-11(15)10-20/h1-9H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMNLRWEFDODFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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